molecular formula C9H6FN3O B13139312 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-01-1

6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13139312
CAS No.: 61709-01-1
M. Wt: 191.16 g/mol
InChI Key: ZNRMNAYVGWZPCT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 3-fluoroaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: 3-Fluoroaniline reacts with cyanuric chloride in the presence of triethylamine.

    Step 2: The intermediate product undergoes cyclization to form 4-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

4-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one
  • 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one
  • 4-(3-Bromophenyl)-1,3,5-triazin-2(1H)-one

Uniqueness

4-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-(3-fluorophenyl)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-3-1-2-6(4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRMNAYVGWZPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70814853
Record name 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70814853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61709-01-1
Record name 6-(3-Fluorophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70814853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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